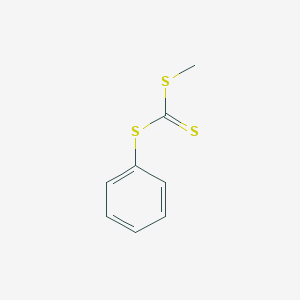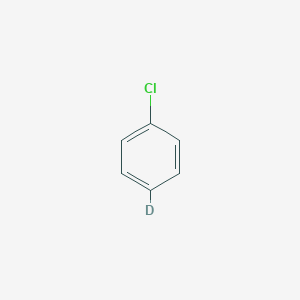
氯苯-4-d1
描述
Chlorobenzene-4-d1: is a deuterated derivative of chlorobenzene, where one of the hydrogen atoms on the benzene ring is replaced by a deuterium atom. This compound is represented by the molecular formula C6H4ClD and has a molecular weight of 113.56 g/mol . Deuterated compounds like Chlorobenzene-4-d1 are often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of deuterium.
科学研究应用
Chlorobenzene-4-d1 has several scientific research applications, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds like Chlorobenzene-4-d1 are used as solvents or internal standards in NMR spectroscopy due to the unique properties of deuterium, which provides clearer and more distinct spectral lines.
Environmental Studies: Chlorobenzene-4-d1 is used in studies related to the environmental behavior and remediation of chlorobenzenes in soil and groundwater.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.
作用机制
Target of Action
Chlorobenzene-4-d1, a deuterium-labeled chlorobenzene, is primarily used in the determination of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling, which is determined by the relative orientation between the two quadrupoles .
Mode of Action
The toxic effects of chlorobenzene may be largely ascribed to the metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules . These epoxides are capable of binding to proteins, RNA, and DNA, demonstrating their interaction with these biological targets .
Biochemical Pathways
The metabolism of chlorobenzene begins with oxidation by the mixed functional oxidases of the cytochrome P450 system to yield chlorobenzene-3,4-epoxide and, to a lesser extent, chlorobenzene-2,3-epoxide and 3-chlorophenol . The epoxides are then converted enzymatically by the action of glutathione transfer . In strain XJJ-1, CB was metabolized to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .
Pharmacokinetics
Chlorobenzene, a related compound, is known to be taken up via the lungs and the gastrointestinal tract . Dermal absorption probably plays a less important role . In humans, chlorobenzene is excreted mainly in the urine in the form of the glucuronic acid and sulfate conjugates of 4-chlorocatechol and 4-chlorophenol .
Result of Action
The result of the action of chlorobenzene-4-d1 is the formation of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling . The metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules, is largely responsible for the toxic effects of chlorobenzene .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chlorobenzene-4-d1. For instance, the degradation efficiency of chlorobenzene was found to be 85.2% at 15 °C, and the strain could also degrade six other aromatic hydrocarbons . This suggests that temperature and the presence of other compounds can influence the action of chlorobenzene-4-d1.
生化分析
Biochemical Properties
Chlorobenzene-4-d1 interacts with various enzymes and proteins in biochemical reactions. For instance, in the cbs gene cluster of Pandoraea sp. strain MCB032, CbsA and CbsB, which are similar to the chlorobenzene dioxygenase and the cis-chlorobenzene dihydrodiol dehydrogenase in Ralstonia sp. JS705, transform chlorobenzene to 3-chlorocatechol .
Cellular Effects
The effects of Chlorobenzene-4-d1 on cells and cellular processes are complex. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chlorobenzene-4-d1 exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorobenzene-4-d1 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Chlorobenzene-4-d1 vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Chlorobenzene-4-d1 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Chlorobenzene-4-d1 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Chlorobenzene-4-d1 can be synthesized from 4-bromochlorobenzene. One common method involves the reaction of 1-bromo-4-chlorobenzene with neopentyl sodium in hexane at 0°C for 30 minutes to form 4-chlorophenyl sodium. This intermediate is then trapped with chlorodimethylphenylsilane to yield Chlorobenzene-4-d1 with an 88% yield .
Industrial Production Methods: Industrial production of deuterated compounds like Chlorobenzene-4-d1 often involves the use of deuterium gas or deuterated solvents in the reaction process. The specific methods can vary depending on the scale of production and the desired purity of the final product.
化学反应分析
Types of Reactions: Chlorobenzene-4-d1 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: Chlorobenzene-4-d1 can be oxidized to form chlorophenols and other oxidation products.
Reduction: Reduction reactions can convert Chlorobenzene-4-d1 to benzene derivatives by removing the chlorine atom.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are commonly used under conditions that promote electrophilic attack on the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used under acidic or basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include chlorobenzene derivatives with various substituents like nitro, sulfonyl, or halogen groups.
Oxidation: Major products include chlorophenols and other oxidized aromatic compounds.
Reduction: Reduction products include benzene and its derivatives.
相似化合物的比较
- Chlorobenzene (C6H5Cl)
- Dichlorobenzene (C6H4Cl2)
- Trichlorobenzene (C6H3Cl3)
- Tetrachlorobenzene (C6H2Cl4)
- Pentachlorobenzene (C6HCl5)
- Hexachlorobenzene (C6Cl6)
Uniqueness: Chlorobenzene-4-d1 is unique due to the presence of a deuterium atom, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atom provides distinct spectral properties that are not present in non-deuterated chlorobenzenes .
属性
IUPAC Name |
1-chloro-4-deuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Chlorobenzene-4-d1 allow researchers to study molecular motion in liquids?
A1: Chlorobenzene-4-d1 is strategically deuterated, meaning a hydrogen atom is replaced with deuterium, a heavier isotope of hydrogen. This substitution distinguishes the C-D bond, allowing researchers to specifically track its rotational dynamics within the liquid using nuclear magnetic resonance (NMR) techniques. [, ]
Q2: What have researchers learned about Chlorobenzene-4-d1's behavior under pressure in liquids?
A2: Studies examining the pressure dependence of deuteron spin-lattice relaxation times in liquid Chlorobenzene-4-d1 revealed a coupling between rotational and translational motions. [] This coupling is influenced by the shape and size of the molecule, with larger substituents on the benzene ring leading to a greater degree of coupling. This research helps scientists understand how molecular shape impacts movement within liquid environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



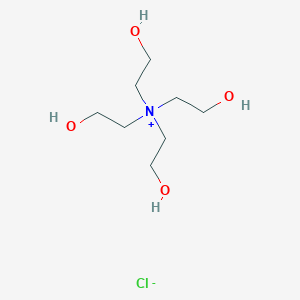

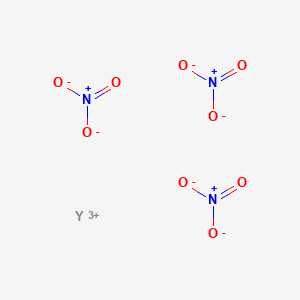
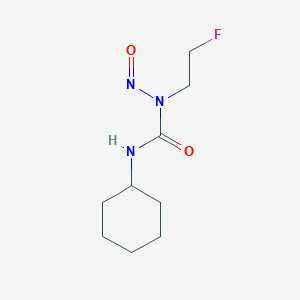
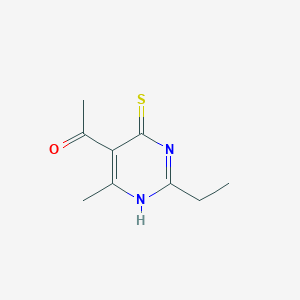
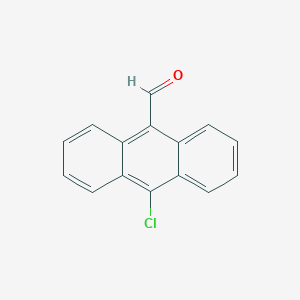
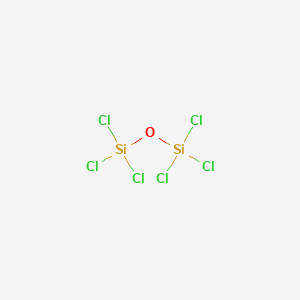
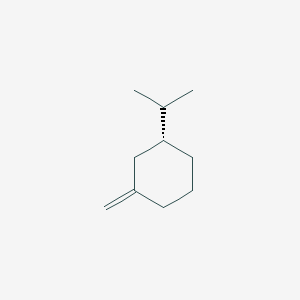
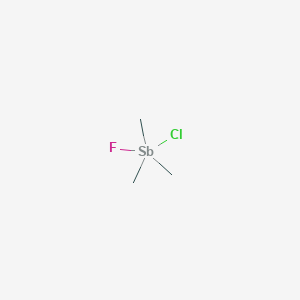
![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
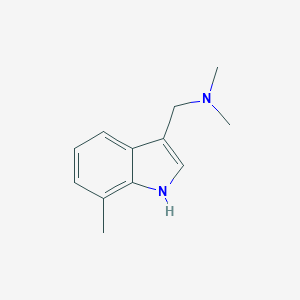
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
